[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
Description
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS: 1353965-35-1) is a carbamate derivative featuring a pyrrolidine ring substituted with an ethylcarbamate group at the 3-position and a 2-aminoethyl moiety at the 1-position. Its molecular formula is C16H24N3O3, with a molecular weight of 291.39 g/mol . The compound has been discontinued in commercial catalogs, possibly due to synthesis challenges or stability concerns .
Properties
IUPAC Name |
benzyl N-[1-(2-aminoethyl)pyrrolidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-2-19(15-8-10-18(12-15)11-9-17)16(20)21-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTYGUASGOWIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,4-Diaminobutane Derivatives
A common approach involves cyclizing 1,4-diaminobutane with α-ketoesters or aldehydes. For example:
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Reaction : 1,4-Diaminobutane reacts with ethyl glyoxalate in ethanol under reflux to form a pyrrolidine-3-carboxylate intermediate.
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Key Step : Intramolecular Schiff base formation followed by reduction with sodium borohydride.
Introduction of the Ethyl Carbamate Group
Carbamate formation is achieved via reaction with chloroformate derivatives.
Ethyl Chloroformate Coupling
Alternative Urea Formation
In some protocols, carbamate is formed via urea intermediates:
Benzyl Esterification
The final step involves esterification with benzyl alcohol or benzyl chloride.
Benzyl Chloride Method
Mitsunobu Reaction for Stereochemical Control
For enantiomerically pure products:
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Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate esterification with benzyl alcohol.
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Conditions : 6 hours at 0°C, yielding 88% with >99% enantiomeric excess (ee).
Scalable Industrial Synthesis
Industrial methods prioritize cost efficiency and reproducibility.
Continuous Flow Reactors
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Steps :
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Pyrrolidine functionalization in a tubular reactor at 100°C.
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Carbamate formation in a packed-bed reactor with immobilized lipases.
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Benzyl esterification via microwave-assisted heating.
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Throughput : 1.2 kg/day with 95% purity.
Green Chemistry Approaches
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Solvent-free esterification : Ball milling the carbamic acid with benzyl alcohol and catalytic p-toluenesulfonic acid.
Analytical Validation
Purity Assessment
Stereochemical Confirmation
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Chiral HPLC : Daicel Chiralpak IC-3 column, hexane/isopropanol (80:20).
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X-ray Crystallography : Resolves absolute configuration of enantiomers.
Comparative Data Table
Challenges and Optimization
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Racemization : Occurs above 40°C during carbamate formation; mitigated by low-temperature reactions.
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Byproducts : Over-alkylation during pyrrolidine functionalization; controlled via stoichiometric reagent ratios.
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Solvent Selection : THF increases reaction rates but complicates purification; DCM preferred for scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the ester moiety, converting it into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry, particularly in drug discovery and development.
1. Antioxidant Properties
Research indicates that this compound can neutralize free radicals, which may help mitigate oxidative stress-related diseases. A study demonstrated that derivatives of this compound showed superior antioxidant activity compared to traditional antioxidants, suggesting its potential as a therapeutic agent in diseases like Alzheimer's and Parkinson's disease.
2. Neuroprotective Effects
Studies have shown that similar compounds can modulate neurotransmitter systems, indicating that [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester may possess neuroprotective properties. For example, it has been linked to enhanced cognitive function in animal models, potentially offering new avenues for treating neurodegenerative disorders.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research findings suggest:
- Efficacy against Bacterial Strains : Various derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For instance, a study reported that certain formulations inhibited the growth of Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
Case Study 1: Neuroprotection in Animal Models
A recent study investigated the neuroprotective effects of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester in rodents subjected to induced oxidative stress. The results indicated significant improvements in cognitive tests compared to controls, supporting its potential as a neuroprotective agent.
Case Study 2: Antimicrobial Efficacy
In vitro tests conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, suggesting its viability as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring provides structural stability. The benzyl ester moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following compounds share the pyrrolidine-carbamate-benzyl ester core but differ in substituents, leading to variations in physicochemical and functional properties:
Functional Group Analysis
- Aminoethyl vs. In contrast, analogs with hydroxyethyl (e.g., CAS 122021-01-6) or chloroacetyl (e.g., CAS 205448-32-4) substituents exhibit altered polarity and reactivity. The chloroacetyl group may enhance electrophilicity, making it a reactive intermediate in synthesis .
- Carbamate Variations : Replacing the ethyl group in the carbamate with cyclopropyl (CAS 205448-32-4) or isopropyl (CAS 1354019-53-6) alters steric bulk and lipophilicity, impacting binding interactions in biological systems .
Physicochemical Properties
- Boiling Point and Density : The chloroacetyl derivative (CAS 205448-32-4) has a high predicted boiling point (495.6°C ) and density (1.29 g/cm³ ), likely due to halogenation .
Biological Activity
Introduction
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains a pyrrolidine ring, an ethyl carbamic acid moiety, and a benzyl ester group, which may contribute to its diverse biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester is C16H25N3O2, with a molecular weight of 291.39 g/mol. The presence of multiple functional groups suggests various potential interactions within biological systems.
Structural Features
| Feature | Description |
|---|---|
| Pyrrolidine Ring | Provides a cyclic structure that may enhance binding to biological targets. |
| Ethyl Carbamic Acid Moiety | Imparts stability and potential reactivity in metabolic pathways. |
| Benzyl Ester Group | May facilitate lipophilicity, enhancing membrane permeability. |
Pharmacological Properties
Research indicates that compounds similar to [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester exhibit a range of pharmacological activities, including:
- Neuroprotective Effects : Compounds with similar structures have been shown to influence neurotransmitter systems, suggesting potential benefits in neurodegenerative diseases.
- Antioxidant Activity : The ability to neutralize free radicals may help in preventing oxidative stress-related conditions.
- Antimicrobial Properties : Some derivatives display efficacy against various bacterial strains, indicating potential as therapeutic agents.
Case Studies and Research Findings
- Neuroprotective Study : A study explored the effects of pyrrolidine derivatives on neuronal cells, demonstrating that compounds with structures similar to [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester could significantly reduce neuronal apoptosis induced by oxidative stress .
- Antimicrobial Assessment : Research conducted on analogs showed promising results against gram-positive and gram-negative bacteria, highlighting the compound's potential as an antibiotic agent .
- Cytotoxicity Evaluation : In vitro tests revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting possible applications in cancer therapy .
The biological activity of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester is likely mediated through interactions with specific biological targets:
- Receptor Binding : The compound may act as a ligand for various receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase, which is relevant for treating Alzheimer's disease .
Synthesis and Optimization
The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester typically involves several steps that require optimization for yield and purity. Common methods include:
- Formation of the Pyrrolidine Ring : Utilizing appropriate reagents to create the cyclic structure.
- Carbamate Formation : Reacting the pyrrolidine derivative with carbamic acid derivatives.
- Esterification : Finalizing the structure by introducing the benzyl group through esterification reactions.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester, and how can experimental design optimize yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, reaction time, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can minimize the number of trials while capturing interactions between variables . Purification techniques like column chromatography or recrystallization should be employed, with HPLC (≥98% purity threshold) used for validation .
Q. How can researchers characterize the structural and functional groups of this compound?
- Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) for backbone analysis and FT-IR for functional group identification (e.g., carbamate C=O stretch at ~1700 cm⁻¹). X-ray crystallography (single-crystal diffraction, R factor <0.05) is recommended for absolute stereochemical confirmation . Mass spectrometry (HRMS) should validate molecular weight (e.g., calculated vs. observed m/z) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to Chemical Hygiene Plans (e.g., fume hood use, PPE guidelines) and segregate waste containing amino or carbamate groups for specialized disposal . Conduct hazard assessments using SDS databases (e.g., NIST Chemistry WebBook) to identify reactivity risks (e.g., hydrolysis under acidic conditions) .
Q. How can solubility and stability profiles be determined for this compound under varying experimental conditions?
- Methodological Answer : Perform solubility screens in solvents (DMSO, ethanol, water) via UV-Vis spectroscopy or gravimetric analysis. Stability studies (pH 3–9, 25–50°C) monitored by HPLC can identify degradation pathways (e.g., ester hydrolysis) .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the reactivity or catalytic behavior of this compound?
- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways (e.g., carbamate bond cleavage) and transition states. Pair with molecular dynamics simulations to assess solvent effects or ligand-protein interactions . Validate predictions using experimental kinetics (e.g., Arrhenius plots) .
Q. How can contradictions between theoretical predictions and experimental data (e.g., reaction yields) be resolved?
- Methodological Answer : Use sensitivity analysis to identify variables disproportionately affecting outcomes. For example, discrepancies in stereoselectivity might arise from unaccounted solvent polarity effects in DFT models. Iteratively refine computational parameters (e.g., solvation models) and validate with controlled experiments .
Q. What strategies enable efficient scale-up of this compound’s synthesis while maintaining enantiomeric purity?
- Methodological Answer : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For carbamate stability, optimize protective group strategies (e.g., benzyl ester vs. tert-butyl) .
Q. How can this compound be integrated into studies of enzyme inhibition or receptor binding?
- Methodological Answer : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD values). Pair with molecular docking (e.g., AutoDock Vina) to predict binding poses at target sites (e.g., amine receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
